Tetrachloroguaiacol-13C6

Description

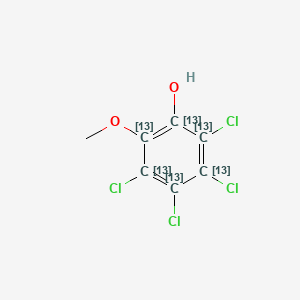

3,4,5,6-Tetrachloroguaiacol-13C6 is a carbon-13 isotopically labeled derivative of tetrachloroguaiacol, a chlorinated phenolic compound. Its structure comprises a guaiacol backbone (2-methoxyphenol) with four chlorine atoms substituted at positions 3, 4, 5, and 6. The ¹³C6 labeling indicates that six carbon atoms in the aromatic ring are replaced with the stable isotope carbon-13, achieving 99% isotopic purity .

This compound is primarily employed as an internal standard in environmental and analytical chemistry, particularly for quantifying chlorophenolic contaminants in water, soil, and biological samples. Its isotopic labeling minimizes matrix interference during mass spectrometry (MS) analysis, enabling precise calibration and recovery calculations in methods such as EPA Method 1653A .

Properties

Molecular Formula |

C7H4Cl4O2 |

|---|---|

Molecular Weight |

267.9 g/mol |

IUPAC Name |

3,4,5,6-tetrachloro-2-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |

InChI |

InChI=1S/C7H4Cl4O2/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h12H,1H3/i2+1,3+1,4+1,5+1,6+1,7+1 |

InChI Key |

YZZVKLJKDFFSFL-WBJZHHNVSA-N |

Isomeric SMILES |

CO[13C]1=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)O |

Canonical SMILES |

COC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrachloroguaiacol-13C6 can be synthesized through the chlorination of guaiacol, followed by isotopic labeling. The general synthetic route involves the following steps:

Chlorination of Guaiacol: Guaiacol is chlorinated using chlorine gas in the presence of a catalyst to produce tetrachloroguaiacol.

Isotopic Labeling: The tetrachloroguaiacol is then subjected to isotopic exchange reactions to replace the carbon atoms in the benzene ring with carbon-13 isotopes.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle chlorine gas and ensure the efficient incorporation of carbon-13 isotopes. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tetrachloroguaiacol-13C6 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form less chlorinated derivatives.

Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Less chlorinated guaiacol derivatives.

Substitution: Various substituted guaiacol compounds depending on the nucleophile used.

Scientific Research Applications

Tetrachloroguaiacol-13C6 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in reaction mechanism studies and to investigate the fate of chlorinated compounds in the environment.

Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of chlorinated compounds in the body.

Mechanism of Action

Tetrachloroguaiacol-13C6 exerts its effects through various mechanisms:

Oxidative Stress: It can induce oxidative stress by generating reactive oxygen species (ROS) during its metabolism.

Enzyme Inhibition: It inhibits enzymes involved in xenobiotic metabolism, such as glutathione S-transferase and guaiacol peroxidase.

Dechlorination: It undergoes dechlorination through nucleophilic substitution, where chlorine atoms are replaced by other nucleophiles.

Comparison with Similar Compounds

4-Chloroguaiacol-13C6

- Structure : Single chlorine at position 4 on the guaiacol backbone.

- Role : Used for detecting low-chlorinated guaiacols in environmental samples.

- Key Distinction : Reduced chlorination lowers its hydrophobicity compared to tetrachlorinated analogs, affecting retention times in chromatographic separations .

4,5-Dichlorocatechol-13C6

4,5,6-Trichloroguaiacol-13C6

Pentachlorophenol-13C6

3,4,5,6-Tetrachlorocatechol-13C6

5-Chlorovanillin-13C6

- Structure : Chlorine at position 5 on vanillin (4-hydroxy-3-methoxybenzaldehyde).

- Role: Monitors chlorinated vanillins in food and agricultural runoff.

- Key Distinction : The aldehyde group introduces reactivity absent in guaiacol derivatives, necessitating derivatization for GC-MS analysis .

Isotopic Labeling and Analytical Performance

All compounds listed in Table 1 are ¹³C-labeled except 3,4,5-Trichlorophenol (unlabeled), which serves as a universal internal standard (IS). The ¹³C6 labeling in tetrachloroguaiacol-13C6 ensures minimal mass overlap with native analytes, enhancing accuracy in high-resolution MS. For example, in EPA Method 1653A, co-eluting native and labeled ions (e.g., m/z 196 vs. 202) are resolved to correct for matrix effects .

Data Table: Comparative Overview

Table 1. Key Properties of 3,4,5,6-Tetrachloroguaiacol-13C6 and Related Compounds

| Compound Name | Chlorine Substitution | Backbone | Isotopic Purity | Concentration (µg/mL) | Primary Application |

|---|---|---|---|---|---|

| 3,4,5,6-Tetrachloroguaiacol-13C6 | 3,4,5,6 | Guaiacol | 99% | 250 | Environmental water analysis |

| 4-Chloroguaiacol-13C6 | 4 | Guaiacol | 99% | 250 | Low-chlorinated pollutant screening |

| 4,5-Dichlorocatechol-13C6 | 4,5 | Catechol | 99% | 250 | Lignin degradation studies |

| 4,5,6-Trichloroguaiacol-13C6 | 4,5,6 | Guaiacol | 99% | 250 | Industrial effluent monitoring |

| Pentachlorophenol-13C6 | 1,2,3,4,5 | Phenol | 99% | 250 | Regulatory compliance testing |

| 3,4,5,6-Tetrachlorocatechol-13C6 | 3,4,5,6 | Catechol | 99% | 250 | Biodegradation metabolite tracking |

| 5-Chlorovanillin-13C6 | 5 | Vanillin | 99% | 250 | Food and agricultural analysis |

| 3,4,5-Trichlorophenol (IS) | 3,4,5 | Phenol | Unlabeled | 250 | Universal internal standard |

Source: Adapted from isotope.com

Analytical Implications

The structural diversity among these compounds necessitates tailored sample preparation and detection protocols. For instance, guaiacol derivatives (e.g., this compound) exhibit higher volatility than catechol analogs, favoring GC-MS over LC-MS. Conversely, vanillin derivatives require aldehyde stabilization via derivatization. The uniform 250 µg/mL concentration in methanol ensures compatibility with EPA Method 1653A workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.